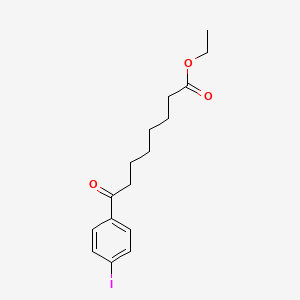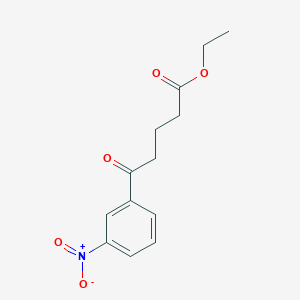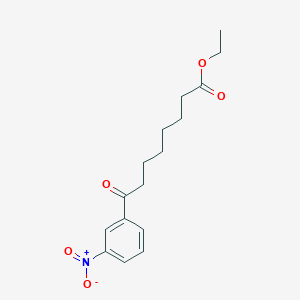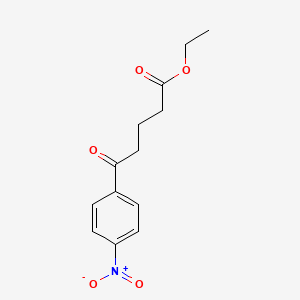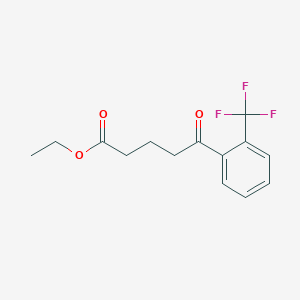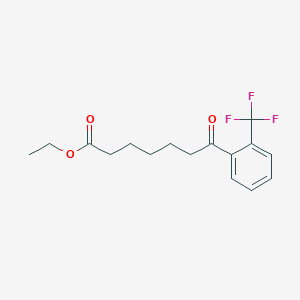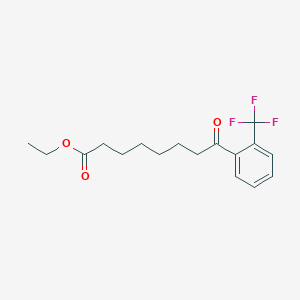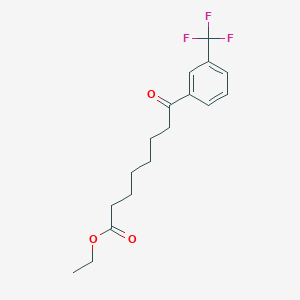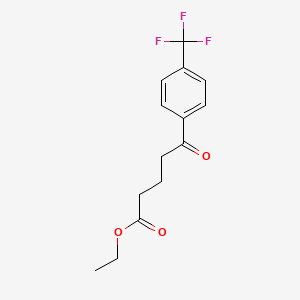
3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone
Overview
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(1,3-Dioxolan-2-yl)-2-methylpropanal, is C7H12O3 . The structure includes a 1,3-dioxolane ring, which is a common feature in these types of compounds .Chemical Reactions Analysis
Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(1,3-Dioxolan-2-yl)-2-methylpropanal, include a molecular weight of 144.17 g/mol, a topological polar surface area of 35.5 Ų, and a complexity of 107 .Scientific Research Applications
Synthesis of Fluorinated Spirobenzofuran Piperidines
This compound is used as a reactant for the synthesis of fluorinated spirobenzofuran piperidines, which are potential s1 receptor ligands . These ligands have implications in neurological research and could be pivotal in developing treatments for disorders related to the central nervous system .
Ratiometric Fluorescent Probe Development
Researchers utilize this compound to develop a ratiometric fluorescent probe that can specifically detect cysteine over homocysteine and glutathione . This has significant applications in biochemical research, particularly in studying cellular functions and disease mechanisms .
Microwave-Assisted Synthesis of KN-93
The compound is applied in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a crucial role in calcium signaling pathways, and its inhibitors are valuable tools for investigating calcium-dependent cellular processes .
Antitumor Agents Synthesis
It is involved in the synthesis of compounds that exhibit antitumor properties. This application is critical in medicinal chemistry, where new therapeutic agents are being developed to combat various forms of cancer .
Regio-Selective Preparation of Indole Derivatives
The compound serves as a reactant in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .
Wittig Olefination Reagent
It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is widely used in organic synthesis to form alkenes, which are fundamental structures in various organic compounds .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for the compound you’re interested in is not available, it’s important to handle all chemicals with care and to follow safety protocols. For example, a similar compound, 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
Research into 1,3-dioxolanes is ongoing, with recent work aimed at the preparation of new chiral and racemic 1,3-dioxolane derivatives with possible biological activities . Additionally, the oxidation of 1,3-dioxolane is being studied under engine-relevant conditions to examine its capability to be used as a biofuel .
properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-7-3-5-13(11-15)16(18)12-4-2-6-14(10-12)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZUVRSGCVWQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645047 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone | |
CAS RN |
898778-89-7 | |
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




